6-bromo-4-fluoro-2,3-dihydro-1H-indene
Overview
Description
6-bromo-4-fluoro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indanes, which are bicyclic hydrocarbons This compound is characterized by the presence of bromine and fluorine atoms attached to the indane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-fluoro-2,3-dihydro-1H-indene typically involves the bromination and fluorination of indane derivatives. One common method includes the reaction of 4-fluoroindane with bromine in the presence of a catalyst. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-bromo-4-fluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The indane ring can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the halogen atoms and form the parent indane structure.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like organoboron compounds.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of various substituted indanes.
Oxidation: Formation of indanones or indane carboxylic acids.
Reduction: Formation of indane.
Scientific Research Applications
6-bromo-4-fluoro-2,3-dihydro-1H-indene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-4-fluoro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Bromo-2-fluoroaniline: Another halogenated aromatic compound with similar substitution patterns.
6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A closely related compound with a similar indane structure.
Uniqueness: 6-bromo-4-fluoro-2,3-dihydro-1H-indene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms on the indane ring makes it a valuable intermediate for the synthesis of diverse organic molecules and potential therapeutic agents.
Properties
IUPAC Name |
6-bromo-4-fluoro-2,3-dihydro-1H-indene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-7-4-6-2-1-3-8(6)9(11)5-7/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZUTJPIXUQKQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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